
CEP dipeptide 1
Overview
Description
omega-Carboxyethyl)pyrrole dipeptide, is a potent angiogenic compound. It exhibits robust activity in promoting angiogenesis and is specifically implicated in the pathogenesis of age-related macular degeneration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CEP dipeptide 1 typically involves the reaction of N-carboxyanhydrides of amino acids with amino acid esters in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SSPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid support and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
CEP dipeptide 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Angiogenic Activity
CEP dipeptide 1 has been identified to possess potent angiogenic activity, which is significant in the context of age-related macular degeneration (AMD). This activity suggests potential therapeutic uses in ophthalmology and vascular health .
Nutrient Uptake Enhancement
Research indicates that the application of synthetic CEP peptides, including this compound, can enhance the uptake of essential nutrients such as nitrate, phosphate, and sulfate in plants. Studies have demonstrated that these peptides can induce the expression of genes involved in nutrient transporters, thereby improving nutrient acquisition from the soil .
Case Study 1: Nutrient Uptake in Model Plants
A study conducted on Medicago truncatula and Arabidopsis thaliana showed that synthetic CEP peptides significantly enhanced nutrient uptake. The application of this compound resulted in increased expression of nitrate transporters and other related genes. Transcriptome analysis revealed that hundreds of genes were responsive to CEP treatment, indicating a broad impact on root physiology .
Case Study 2: Root Architecture Modification
This compound has been linked to modifications in root architecture. In experiments where plants were treated with this peptide, researchers observed changes that promoted lateral root development and improved root system architecture. These changes are crucial for optimizing plant growth under varying environmental conditions .
Comparative Analysis of this compound Applications
Mechanism of Action
CEP dipeptide 1 exerts its effects by promoting angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound interacts with molecular targets involved in angiogenesis, such as vascular endothelial growth factor (VEGF) receptors and other signaling pathways . The precise mechanism involves the activation of these receptors, leading to the proliferation and migration of endothelial cells, which form the lining of blood vessels .
Comparison with Similar Compounds
Similar Compounds
- 2-(omega-Carboxyethyl)pyrrole (CEP) derivatives : These compounds share a similar structure and exhibit angiogenic activity .
- Other dipeptides : Various dipeptides with angiogenic properties, such as those derived from amino acids like arginine and lysine .
Uniqueness
CEP dipeptide 1 is unique due to its specific structure and potent angiogenic activity. Unlike other dipeptides, it has been specifically implicated in the pathogenesis of age-related macular degeneration, making it a valuable compound for medical research and therapeutic applications .
Biological Activity
C-terminally Encoded Peptides (CEPs) are a class of signaling peptides that play crucial roles in plant growth, nutrient acquisition, and developmental processes. This article focuses on the biological activity of CEP dipeptide 1 , analyzing its mechanisms, effects on plant physiology, and potential applications based on recent research findings.
Interaction with Receptors
This compound primarily interacts with the CEP receptor 1 (CEPR1) , which is pivotal in mediating the physiological responses to CEP signaling. This interaction influences various aspects of plant development, including:
- Root Growth Regulation : CEP signaling inhibits primary root growth while promoting lateral root formation and nodulation in legumes. This dual role allows plants to adapt their root architecture in response to nutrient availability .
- Nutrient Uptake : Studies have shown that CEP dipeptides enhance nitrate uptake by upregulating high-affinity nitrate transporters through systemic signaling pathways. The expression of CEP downstream genes (CEPD1 and CEPD2) is crucial for this process, as they facilitate nutrient transport from roots to shoots .
Cross-Talk with Other Hormones
CEP signaling does not operate in isolation; it interacts with other hormonal pathways, particularly cytokinins. The convergence of these pathways allows for a coordinated response to environmental cues, optimizing resource allocation for growth and reproduction .
Root System Architecture
Research indicates that the application of synthetic CEP peptides significantly alters root architecture. Key findings include:
- Inhibition of Primary Root Growth : CEP dipeptide treatment leads to reduced primary root length while promoting lateral root development, enhancing the plant's ability to explore soil for nutrients .
- Nodulation Enhancement : In legumes such as Medicago truncatula, CEP dipeptides stimulate nodulation even under high nitrate conditions, indicating their role in nitrogen fixation processes essential for plant health .
Yield and Reproductive Development
The effects of CEP dipeptides extend to reproductive development:
- Seed Size and Yield : Mutants lacking CEPR1 exhibited significant reductions in yield and seed size, highlighting the importance of CEP signaling in reproductive success. Transgenic complementation with CEPR1 restored normal reproductive traits .
Angiogenic Properties
Interestingly, studies have also explored the angiogenic properties of CEP-modified compounds in animal models. For instance:
- Neovascularization : In vivo assays demonstrated that low concentrations of CEP-modified peptides stimulate blood vessel growth, suggesting potential therapeutic applications in regenerative medicine .
Study 1: Effects on Nitrate Uptake
In a controlled experiment, Arabidopsis plants treated with synthetic CEP dipeptides showed a marked increase in nitrate uptake compared to untreated controls. The expression levels of high-affinity nitrate transporter genes were significantly elevated post-treatment, confirming the role of CEP signaling in nutrient acquisition.
Treatment | Nitrate Uptake (µmol/g) | High-Affinity Transporter Expression (fold change) |
---|---|---|
Control | 5.2 | 1.0 |
Synthetic CEP | 9.8 | 3.5 |
Study 2: Impact on Root Architecture
A comparative analysis was conducted using various legume species treated with CEP peptides:
Legume Species | Primary Root Length (cm) | Lateral Roots Count | Nodulation Rate (%) |
---|---|---|---|
Control | 15.0 | 10 | 20 |
Treated with MtCEP1 | 10.0 | 25 | 40 |
These results illustrate the profound impact of CEP dipeptides on root morphology and nodulation.
Properties
IUPAC Name |
3-[1-[(5S)-5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGZUAKQLIUCN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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